2,6-dimethyl-4-[1-(2-naphthylsulfonyl)-4-piperidyl]morpholine
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Overview
Description
2,6-Dimethyl-4-[1-(2-naphthylsulfonyl)-4-piperidyl]morpholine is a complex organic compound with a molecular formula of C23H30N2O7S . This compound is notable for its unique structure, which includes a morpholine ring substituted with a naphthylsulfonyl group and a piperidyl group. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of 2,6-dimethyl-4-[1-(2-naphthylsulfonyl)-4-piperidyl]morpholine typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Morpholine Ring: The morpholine ring is synthesized through the reaction of diethanolamine with a suitable dehydrating agent.
Substitution with Naphthylsulfonyl Group: The morpholine ring is then reacted with 2-naphthalenesulfonyl chloride in the presence of a base such as triethylamine to introduce the naphthylsulfonyl group.
Introduction of the Piperidyl Group: Finally, the compound is reacted with 4-piperidone under reductive amination conditions to introduce the piperidyl group.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
2,6-Dimethyl-4-[1-(2-naphthylsulfonyl)-4-piperidyl]morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the naphthylsulfonyl group to a naphthyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidyl group, using reagents such as alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2,6-Dimethyl-4-[1-(2-naphthylsulfonyl)-4-piperidyl]morpholine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 2,6-dimethyl-4-[1-(2-naphthylsulfonyl)-4-piperidyl]morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The naphthylsulfonyl group is believed to play a key role in binding to these targets, while the piperidyl group may influence the compound’s overall conformation and activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
2,6-Dimethyl-4-[1-(2-naphthylsulfonyl)-4-piperidyl]morpholine can be compared with other similar compounds, such as:
2,6-Dimethylmorpholine: Lacks the naphthylsulfonyl and piperidyl groups, resulting in different chemical properties and applications.
4-Piperidylmorpholine: Contains the piperidyl group but lacks the naphthylsulfonyl group, leading to variations in reactivity and biological activity.
The unique combination of functional groups in this compound distinguishes it from these similar compounds and contributes to its specific applications and properties.
Properties
Molecular Formula |
C21H28N2O3S |
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Molecular Weight |
388.5 g/mol |
IUPAC Name |
2,6-dimethyl-4-(1-naphthalen-2-ylsulfonylpiperidin-4-yl)morpholine |
InChI |
InChI=1S/C21H28N2O3S/c1-16-14-22(15-17(2)26-16)20-9-11-23(12-10-20)27(24,25)21-8-7-18-5-3-4-6-19(18)13-21/h3-8,13,16-17,20H,9-12,14-15H2,1-2H3 |
InChI Key |
AJKSWRPZYOXMGP-UHFFFAOYSA-N |
SMILES |
CC1CN(CC(O1)C)C2CCN(CC2)S(=O)(=O)C3=CC4=CC=CC=C4C=C3 |
Canonical SMILES |
CC1CN(CC(O1)C)C2CCN(CC2)S(=O)(=O)C3=CC4=CC=CC=C4C=C3 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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